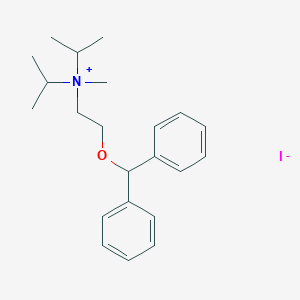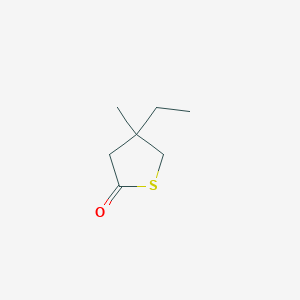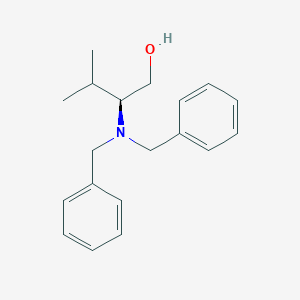
3-(4-Chlorophenoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chloro-phenoxy)-phenylamine is an organic compound that belongs to the class of phenylamines It is characterized by the presence of a phenyl group substituted with a 4-chlorophenoxy group and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-phenoxy)-phenylamine typically involves the reaction of 4-chlorophenol with aniline in the presence of a suitable catalyst. One common method involves the use of a palladium-catalyzed Buchwald-Hartwig amination reaction. The reaction conditions generally include:
Catalyst: Palladium(0) or Palladium(II) complexes
Ligand: Phosphine ligands such as triphenylphosphine
Base: Potassium carbonate or sodium tert-butoxide
Solvent: Toluene or dimethylformamide (DMF)
Temperature: 80-120°C
Industrial Production Methods
In an industrial setting, the production of 3-(4-Chloro-phenoxy)-phenylamine can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of automated systems and real-time monitoring ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chloro-phenoxy)-phenylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced back to the amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃) in polar solvents.
Major Products
Oxidation: Formation of 3-(4-Chloro-phenoxy)-nitrobenzene.
Reduction: Regeneration of 3-(4-Chloro-phenoxy)-phenylamine from its nitro derivative.
Substitution: Formation of 3-(4-Hydroxy-phenoxy)-phenylamine or 3-(4-Methoxy-phenoxy)-phenylamine.
Applications De Recherche Scientifique
3-(4-Chloro-phenoxy)-phenylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(4-Chloro-phenoxy)-phenylamine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
3-(4-Chloro-phenoxy)-phenylamine can be compared with other similar compounds such as:
4-Chloro-phenoxyacetic acid: A synthetic auxin used as a herbicide.
3-(4-Chloro-phenoxy)-benzaldehyde: Used in organic synthesis as an intermediate.
Chlorphenesin: A muscle relaxant with a similar phenoxy structure.
The uniqueness of 3-(4-Chloro-phenoxy)-phenylamine lies in its specific substitution pattern and the presence of both phenoxy and amine functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
3-(4-chlorophenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJUNEXOAIZXKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571049 |
Source


|
| Record name | 3-(4-Chlorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105945-24-2 |
Source


|
| Record name | 3-(4-Chlorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B24812.png)
